Ethyl 5-hydroxy-2-methylnicotinate
Overview
Description
Ethyl 5-hydroxy-2-methylnicotinate is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is a derivative of nicotinic acid and is known for its various applications in scientific research and industry. The compound is characterized by the presence of an ethyl ester group, a hydroxyl group, and a methyl group attached to the nicotinic acid core.
Scientific Research Applications
Ethyl 5-hydroxy-2-methylnicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: It is used in the production of pharmaceuticals and as a chemical reagent in various industrial processes
Safety and Hazards
The safety data sheet for Ethyl 5-hydroxy-2-methylnicotinate indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-hydroxy-2-methylnicotinate typically involves the esterification of 5-hydroxy-2-methylnicotinic acid with ethanol in the presence of an acid catalyst. One common method includes dissolving the acid in methanol and adding potassium carbonate as a base. The reaction mixture is stirred at room temperature for 12 hours, followed by acidification with hydrochloric acid to adjust the pH to 8-9. The product is then extracted using ethyl acetate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reactors and more efficient extraction and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-hydroxy-2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: 5-keto-2-methylnicotinic acid or 5-carboxy-2-methylnicotinic acid.
Reduction: Ethyl 5-hydroxy-2-methyl-3-pyridinemethanol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the ester group facilitates its incorporation into lipid membranes. These interactions can modulate various biochemical pathways, including those involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Ethyl 5-hydroxy-2-methylnicotinate can be compared with other nicotinic acid derivatives such as:
Methyl nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.
Ethyl nicotinate: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5-hydroxy-2-methylnicotinic acid: The parent acid form, which is more polar and less lipophilic compared to the ethyl ester
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methylpyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)8-4-7(11)5-10-6(8)2/h4-5,11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSBCZUOAQWAKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738190 | |
Record name | Ethyl 5-hydroxy-2-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60738190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60390-47-8 | |
Record name | Ethyl 5-hydroxy-2-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60738190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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